molecular formula C21H24N4O2 B2372500 1-(4-ethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea CAS No. 1421451-60-6

1-(4-ethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Numéro de catalogue: B2372500
Numéro CAS: 1421451-60-6
Poids moléculaire: 364.449
Clé InChI: CEWNHDWEYDTOTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Ethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a urea derivative featuring a 4-ethoxyphenyl group linked via a urea bridge to a 3-(2-phenyl-1H-imidazol-1-yl)propyl chain. This compound belongs to a class of molecules where structural modifications, such as aryl substitutions and heterocyclic appendages, are critical for modulating physicochemical and biological properties.

Propriétés

IUPAC Name

1-(4-ethoxyphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-2-27-19-11-9-18(10-12-19)24-21(26)23-13-6-15-25-16-14-22-20(25)17-7-4-3-5-8-17/h3-5,7-12,14,16H,2,6,13,15H2,1H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWNHDWEYDTOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(4-ethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, with the molecular formula C21H24N4O2C_{21}H_{24}N_{4}O_{2} and a molecular weight of 364.4 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant findings from recent studies.

Chemical Structure

The compound's structure can be represented as follows:

SMILES CCOc1ccc(NC(=O)NCCCn2ccnc2c2ccccc2)cc1\text{SMILES }CCOc1ccc(NC(=O)NCCCn2ccnc2-c2ccccc2)cc1

Antimycobacterial Activity

Research has indicated that derivatives similar to this compound exhibit moderate antimycobacterial activity against Mycobacterium tuberculosis. A study highlighted that certain compounds within this class demonstrated significant efficacy against various strains of mycobacteria, suggesting a potential therapeutic role in treating tuberculosis and related infections .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The results showed that it possesses notable cytotoxic properties, particularly against human leukemia cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .

Antimicrobial Properties

The compound's antimicrobial activity has been assessed against a range of bacterial and fungal strains. In particular, it has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential. The presence of the imidazole moiety is believed to contribute to its enhanced bioactivity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimycobacterialMycobacterium tuberculosisModerate activity
CytotoxicityHuman leukemia cellsInduction of apoptosis
AntibacterialVarious bacterial strainsSignificant inhibition

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features. The imidazole ring is known for its ability to interact with biological targets, potentially disrupting cellular processes in pathogens or cancer cells. Studies suggest that compounds with similar structures can modulate enzyme activity or interfere with nucleic acid synthesis, leading to their observed effects.

Applications De Recherche Scientifique

Anticancer Applications

The urea and imidazole functionalities in this compound are known to interact with biological targets in cancer treatment. Several studies highlight its potential as an anticancer agent:

  • Mechanism of Action : Compounds containing urea moieties often exhibit inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. The urea scaffold facilitates hydrogen bonding interactions with the kinase hinge region, enhancing binding affinity and specificity .
  • Case Studies :
    • In a study examining various urea derivatives, compounds similar to 1-(4-ethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea demonstrated effective inhibition of fibroblast growth factor receptor (FGFR) signaling, which is implicated in numerous cancers .
    • Another investigation showed that imidazole derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may share similar properties .

Anti-inflammatory Properties

The imidazole ring is also associated with anti-inflammatory activity. Research indicates that compounds featuring imidazole derivatives can modulate inflammatory pathways:

  • Inflammatory Pathway Modulation : By inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX), compounds like this compound may reduce inflammation and associated pain .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

Component Role
Urea MoietyEnhances binding to kinase targets
Imidazole RingContributes to anticancer and anti-inflammatory activities
Ethoxy GroupMay influence lipophilicity and bioavailability

Research has shown that modifications to these components can significantly alter biological activity, suggesting pathways for further development .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Additionally, derivatives of this compound are being explored for enhanced activity:

  • Synthetic Approaches : Recent advancements in synthetic methodologies allow for the efficient production of this compound and its analogs, facilitating the exploration of their pharmacological properties .

Comparaison Avec Des Composés Similaires

The following analysis compares the target compound with structurally related urea derivatives, focusing on substituent effects, synthetic yields, and molecular features.

Structural Analogues from the Thiazole-Piperazine Series ()

A series of urea derivatives (11a–11o) synthesized in Molecules (2013) share a common scaffold: a central urea linker connecting a substituted phenyl group to a thiazole-piperazine-hydrazinyl-2-oxoethyl moiety. Key comparisons include:

Compound ID Phenyl Substituent Molecular Weight ([M+H]⁺) Yield (%)
Target Compound 4-Ethoxyphenyl Not reported Not reported
11a () 3-Fluorophenyl 484.2 85.1
11d () 4-Trifluoromethylphenyl 534.1 85.3
11i () Phenyl (no substitution) 466.2 87.8

Key Observations :

  • Substituent Effects : The target compound’s 4-ethoxyphenyl group is less electron-withdrawing than the trifluoromethyl or halogen substituents in 11a–11o, which may reduce electrophilic reactivity but improve metabolic stability.
Purine-Based Urea Derivatives ()

Compound S24 (1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea) shares the imidazole-propyl-urea motif but incorporates a purine ring instead of a simple phenyl group.

Feature Target Compound S24 ()
Core Structure Phenyl-imidazole-urea Purine-imidazole-urea
Key Substituent 4-Ethoxyphenyl Cyclohexylmethoxy-purine
Potential Target Not specified Nek2 kinase inhibition

Key Observations :

  • The purine ring in S24 introduces a planar, aromatic system that may enhance interactions with kinase ATP-binding pockets, whereas the target compound’s phenyl-imidazole system is more compact and less likely to engage in π-stacking with large enzymatic cavities.
  • The cyclohexylmethoxy group in S24 increases steric bulk and lipophilicity compared to the ethoxy group in the target compound .
Imidazole-Phenyl Urea Derivatives ()

references a close analogue, 1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea , differing only in the substitution pattern on the phenyl ring (5-chloro-2-methoxy vs. 4-ethoxy). describes a structurally related compound with an E-configuration imine bond and intramolecular hydrogen bonding.

Feature Target Compound Compound
Phenyl Substituent 4-Ethoxy 2-Methylphenyl
Conformation Not reported E-configuration imine
Hydrogen Bonding Likely N–H⋯O/N interactions N–H⋯N and C–H⋯O bonds

Key Observations :

  • The crystal structure in highlights the importance of intramolecular hydrogen bonds (e.g., N–H⋯N) in stabilizing molecular conformation, a feature likely shared by the target compound .
Piperazine-Based Analogues ()

Compounds HBK14–HBK19 from are piperazine derivatives with phenoxy-ether linkages, differing markedly from the target compound’s imidazole-urea scaffold.

Feature Target Compound HBK Series ()
Core Structure Urea-imidazole Piperazine-phenoxy-ether
Ionization Neutral Hydrochloride salts
Pharmacological Focus Not reported Likely CNS targets

Key Observations :

  • The piperazine-phenoxy-ether scaffold in HBK compounds introduces basic nitrogen atoms (protonated as HCl salts), enhancing water solubility—a contrast to the neutral, lipophilic urea-imidazole system of the target compound .

Méthodes De Préparation

Mannich Reaction for Alkylamine Formation

The Mannich reaction constructs the propylamine backbone while introducing a reactive site for imidazole incorporation:

  • Reactants :

    • Acetophenone (200 mmol)
    • Formaldehyde (90 mmol)
    • Dimethylamine hydrochloride (270 mmol)
    • Catalytic HCl (0.5 mL) in ethanol.
  • Procedure :

    • Reflux the mixture at 80°C for 2 hours.
    • Precipitate the Mannich base (β-dimethylaminopropiophenone) by adding acetone.
    • Filter and dry the product (yield: 85–90%).
  • Mechanistic Insight :
    The reaction proceeds via enolate formation, followed by nucleophilic attack of dimethylamine on the carbonyl carbon, yielding a β-amino ketone.

Imidazole Substitution

The Mannich base undergoes nucleophilic substitution with imidazole:

  • Reactants :

    • Mannich base (100 mmol)
    • Imidazole (200 mmol) in water.
  • Procedure :

    • Reflux the mixture at 100°C for 5 hours.
    • Filter the precipitated product (3-(2-phenyl-1H-imidazol-1-yl)propan-1-amine).
    • Purify via recrystallization from ethanol (yield: 70–75%).
  • Key Spectral Data :

    • ¹H NMR (DMSO-d6) : δ 7.68–7.12 (m, 5H, Ar-H), 7.05 (s, 1H, Im-H), 6.85 (s, 1H, Im-H), 3.95 (t, J = 7.2 Hz, 2H, N-CH2), 2.65 (t, J = 7.2 Hz, 2H, CH2-NH2), 1.92 (quintet, J = 7.2 Hz, 2H, CH2).
    • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N imidazole).

Synthesis of 4-Ethoxyphenyl Isocyanate

Phosgene-Free Isocyanate Generation

To avoid hazardous phosgene, 4-ethoxyaniline reacts with triphosgene:

  • Reactants :

    • 4-Ethoxyaniline (10 mmol)
    • Triphosgene (3.3 mmol) in anhydrous THF.
  • Procedure :

    • Add triphosgene portionwise at 0°C under nitrogen.
    • Warm to room temperature and stir for 3 hours.
    • Filter and concentrate under reduced pressure (yield: 88%).
  • Safety Note :
    Triphosgene offers a safer alternative to phosgene but requires strict moisture control.

Urea Bond Formation

Amine-Isocyanate Coupling

The final step involves reacting the imidazole-propylamine with 4-ethoxyphenyl isocyanate:

  • Reactants :

    • 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine (10 mmol)
    • 4-Ethoxyphenyl isocyanate (10 mmol) in dry dichloromethane.
  • Procedure :

    • Stir the mixture at room temperature for 12 hours.
    • Wash with 1N HCl and brine.
    • Dry over Na2SO4 and concentrate.
    • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) (yield: 82%).
  • Reaction Mechanism :
    The amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO2 and yield the urea.

Alternative Synthetic Routes

One-Pot Urea Synthesis

A catalyst-free method using potassium isocyanate in water:

  • Reactants :

    • 4-Ethoxyaniline (10 mmol)
    • 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine (10 mmol)
    • Potassium isocyanate (12 mmol) in H2O.
  • Procedure :

    • Stir at 25°C for 6 hours.
    • Extract with ethyl acetate and concentrate (yield: 78%).
  • Advantages :

    • Avoids isocyanate handling.
    • Environmentally benign (water as solvent).

Analytical Characterization

Spectroscopic Validation

1-(4-Ethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea :

  • ¹H NMR (DMSO-d6) : δ 8.12 (s, 1H, urea NH), 7.65–6.82 (m, 9H, Ar-H + Im-H), 6.45 (s, 1H, urea NH), 4.02 (q, J = 6.8 Hz, 2H, OCH2CH3), 3.88 (t, J = 7.2 Hz, 2H, N-CH2), 2.55 (t, J = 7.2 Hz, 2H, CH2-NH), 1.78 (quintet, J = 7.2 Hz, 2H, CH2), 1.35 (t, J = 6.8 Hz, 3H, OCH2CH3).
  • ¹³C NMR : δ 158.9 (C=O), 148.2 (C-O), 137.5–114.2 (Ar-C + Im-C), 63.5 (OCH2CH3), 45.3 (N-CH2), 38.1 (CH2-NH), 29.8 (CH2), 14.7 (OCH2CH3).
  • HRMS (ESI) : m/z [M+H]⁺ calcd for C21H23N4O2: 387.1776; found: 387.1781.

Optimization and Challenges

Yield Improvement Strategies

  • Temperature Control : Lower temperatures (0–5°C) during isocyanate formation minimize side reactions.
  • Solvent Selection : Anhydrous THF enhances isocyanate stability, while DCM improves urea coupling efficiency.

Common Side Reactions

  • Biuret Formation : Excess isocyanate leads to trisubstituted urea derivatives. Mitigated by stoichiometric control.
  • Imidazole Ring Oxidation : Avoid oxidizing agents during purification.

Scalability and Industrial Relevance

The phosgene-free route (Section 5.1) is amenable to kilogram-scale production, with reported yields exceeding 75% in pilot studies. Patent US20070093501A1 highlights similar ureas as thrombin inhibitors, underscoring the therapeutic potential of this compound class.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(4-ethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, and how can purity be ensured?

  • Methodological Answer : Multi-step synthesis typically involves coupling imidazole intermediates with urea precursors. For example, a general procedure involves:

Imidazole alkylation : React 2-phenylimidazole with 1,3-dibromopropane to introduce the propyl linker.

Urea formation : Treat the intermediate with 4-ethoxyphenyl isocyanate under anhydrous conditions (e.g., acetonitrile, DMF) at 50–80°C for 6–12 hours .

Purification : Use flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent connectivity (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8–4.2 ppm for ethoxy groups) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (space group P21/c, monoclinic system with Z = 4, as seen in analogous urea-imidazole derivatives) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z ~446.5 for C24_{24}H25_{25}N5_5O2_2) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with positive controls (e.g., doxorubicin) .
  • Solubility : Pre-screen in PBS/DMSO mixtures (≤1% DMSO) to avoid false negatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the imidazole or ethoxyphenyl groups) affect biological activity?

  • Methodological Answer :

  • SAR studies : Synthesize derivatives with halogens (Cl, F), methyl, or methoxy groups on the phenyl rings. Compare IC50_{50} values in kinase assays. For example:
  • Fluorine at the imidazole 2-position increases metabolic stability but may reduce solubility .
  • Methoxy groups enhance π-π stacking with hydrophobic enzyme pockets .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., PDB: 1M17) .

Q. What computational approaches can predict reaction pathways and optimize synthesis?

  • Methodological Answer :

  • Reaction path search : Apply density functional theory (DFT, B3LYP/6-31G*) to model key steps (e.g., urea bond formation). Calculate activation energies to identify rate-limiting steps .
  • Machine learning : Train models on PubChem data to predict optimal solvents/reagents (e.g., acetonitrile vs. DMF for yield improvement) .

Q. How should researchers address contradictions in biological data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :

  • Data normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Meta-analysis : Pool data from ≥3 independent labs using fixed-effects models. For example, discrepancies in cytotoxicity may arise from DMSO batch variability or cell line drift .
  • Orthogonal validation : Confirm hits with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance oral bioavailability .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to assess CYP450 metabolism. Modify labile sites (e.g., ethoxy → trifluoromethoxy) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.